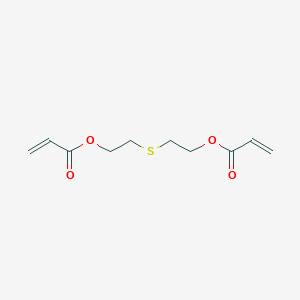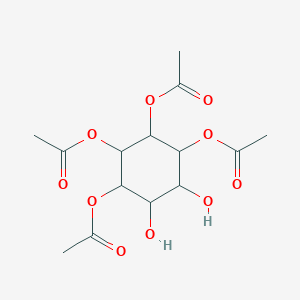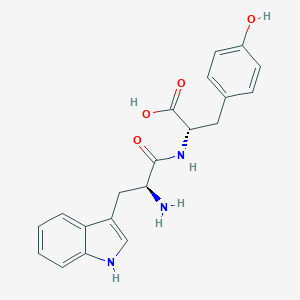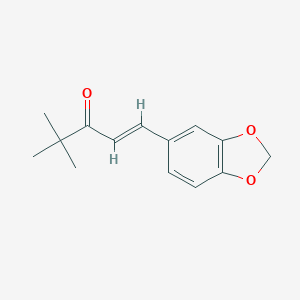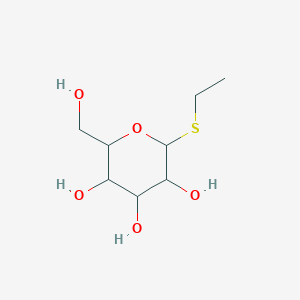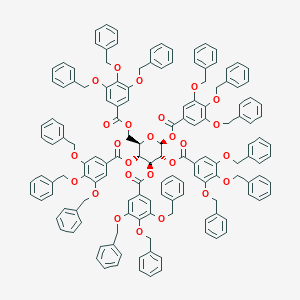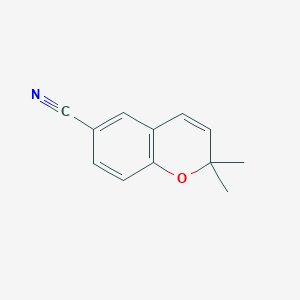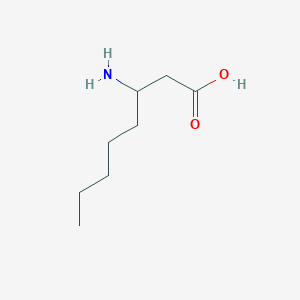
3-氨基辛酸
描述
3-Aminooctanoic acid: is a β-amino acid that is derived from caprylic acid, with an amino group substituted at the third carbon position. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3-Aminooctanoic acid is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology:
Peptide Modification: It is used to modify peptides to improve their hydrophobicity and antimicrobial activity.
Medicine:
Drug Development: The compound is explored for its potential in developing new drugs due to its unique structure and properties.
Industry:
作用机制
Target of Action
3-Aminooctanoic acid, also known as β-aminocaprylic acid , is a β-amino acid that is caprylic acid substituted by an amino group at position 3 . It is a metabolite, which means it is an intermediate or product resulting from metabolism It is known that amino acids in general play crucial roles in various biological processes, including protein synthesis and energy production .
Mode of Action
Amino acids are commonly known as the building blocks of proteins, and they interact with their targets through various biochemical reactions .
Biochemical Pathways
As a β-amino acid, it might be involved in the biosynthesis of proteins and other complex molecules . Amino acids can be synthesized from glycolytic and citric acid cycle intermediates .
Pharmacokinetics
The byproducts of amino acid metabolism are typically excreted in the urine .
Result of Action
As an amino acid, it likely contributes to protein synthesis and other metabolic processes, which can have wide-ranging effects on cellular function .
生化分析
Biochemical Properties
3-Aminooctanoic acid is involved in biochemical reactions as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor
Molecular Mechanism
As a β-amino acid, it may participate in reactions involving the donation or acceptance of a hydron
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Aminooctanoic acid in laboratory settings. It is known that amino acids can have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Aminooctanoic acid in animal models have not been extensively studied. It is generally understood that the effects of amino acids can vary with different dosages in animal models .
Metabolic Pathways
3-Aminooctanoic acid is a metabolite, indicating that it is involved in metabolic pathways
Transport and Distribution
Amino acids are generally transported by ATP binding cassette (ABC)-type transport systems and secondary transporters .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
准备方法
Synthetic Routes and Reaction Conditions:
Hell–Volhard–Zelinskii Reaction: One of the oldest methods for synthesizing α-amino acids involves the α-bromination of a carboxylic acid using bromine and phosphorus tribromide, followed by substitution with ammonia.
Amidomalonate Synthesis: This method involves the conversion of diethyl acetamidomalonate into an enolate ion, followed by alkylation with a primary alkyl halide.
Reductive Amination: This method involves the reductive amination of an α-keto acid with ammonia and a reducing agent, such as sodium borohydride.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: 3-Aminooctanoic acid can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of 3-aminooctanoic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagents used.
相似化合物的比较
Octanoic Acid: A straight-chain saturated fatty acid that serves as the parent compound for 3-aminooctanoic acid.
2-Aminooctanoic Acid: Another amino acid derivative with the amino group at the second carbon position.
Uniqueness:
3-Aminooctanoic Acid vs. Octanoic Acid: The presence of the amino group in 3-aminooctanoic acid introduces additional reactivity and potential for hydrogen bonding, making it more versatile in chemical reactions.
3-Aminooctanoic Acid vs. 2-Aminooctanoic Acid: The position of the amino group affects the compound’s reactivity and the types of derivatives that can be formed.
属性
IUPAC Name |
3-aminooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHHDJRMDOBZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304261 | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104883-49-0 | |
| Record name | 3-Aminooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 3-aminooctanoic acid (3-AOA) containing peptides?
A1: 3-AOA is a unique fatty acid commonly found in bioactive cyclic peptides derived from cyanobacteria. These peptides, such as lobocyclamides [] and laxaphycins [], exhibit notable antifungal activity. While the exact mechanism of action remains to be fully elucidated, their cyclic structure and the presence of 3-AOA are thought to be crucial for their biological activity.
Q2: How does the structure of 3-AOA containing peptides relate to their antifungal activity?
A2: Research suggests that both the cyclic structure and the presence of 3-AOA contribute to the antifungal activity of these peptides. For example, laxaphycins A and B, differing only in the length of their fatty acid chain (3-AOA in laxaphycin A and 3-aminodecanoic acid in laxaphycin B), demonstrate synergistic antifungal effects when tested together []. This synergy highlights the importance of structural variations within this class of compounds for their biological activity. Lobocyclamides B and C, incorporating 3-AOA and 3-aminodecanoic acid respectively, also displayed moderate antifungal activity against a range of Candida species, including fluconazole-resistant strains []. This suggests a potential for overcoming existing antifungal resistance mechanisms.
Q3: Are there efficient synthetic routes for obtaining 3-AOA?
A3: Yes, efficient synthetic routes for the production of (R)-3-aminooctanoic acid ((R)-3-AOA) have been developed. One such method utilizes (S)-1-octyn-3-ol as a starting material []. This readily available chiral precursor allows for the stereoselective synthesis of (R)-3-AOA, which is crucial for maintaining the biological activity of the resulting peptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



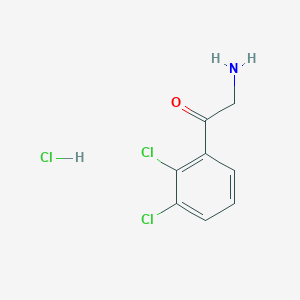
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
